

Ethyl mandelate structural formula

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Compound of Interest		
Compound Name:	Ethyl mandelate	
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An In-Depth Technical Guide to **Ethyl Mandelate** for Researchers and Drug Development Professionals

Introduction

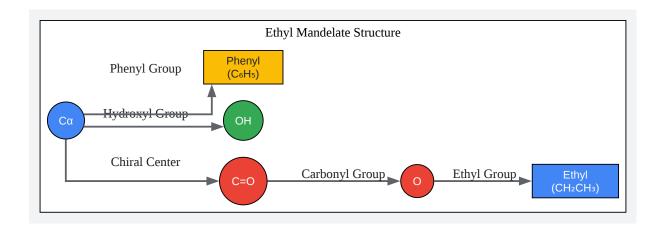
Ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) is an organic compound that serves as a crucial intermediate in pharmaceutical synthesis and as a valuable chiral building block in asymmetric synthesis.[1][2] It is the ethyl ester of mandelic acid, containing a secondary alcohol and an ester functional group.[3] This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, and applications, tailored for professionals in research and drug development.

Structural Formula and Chemical Identity

Ethyl mandelate is a chiral molecule and exists as two enantiomers, (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate, as well as a racemic mixture.

- Molecular Formula: C₁₀H₁₂O₃[3][4]
- IUPAC Name: ethyl 2-hydroxy-2-phenylacetate
- Synonyms: Ethyl phenylglycolate, Mandelic acid ethyl ester, Ethyl α-hydroxyphenylacetate
- CAS Registry Number: 774-40-3 (for the racemate)
- Molar Mass: 180.20 g/mol





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Caption: Structural components of the ethyl mandelate molecule.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **ethyl mandelate** are summarized below. These properties are essential for its handling, purification, and use in synthetic procedures.

Physicochemical Properties



Property	Value	Source(s)
Molecular Weight	180.20 g/mol	
Appearance	Colorless to white solid, semi- solid, or liquid	
Melting Point	24 - 27 °C	-
Boiling Point	253 - 255 °C at 760 mmHg	-
Density	~1.115 - 1.13 g/cm³ at 20-25 °C	
Flash Point	93 °C (>230 °F)	_
Refractive Index	~1.512 - 1.5136 at 20-25 °C	
Solubility	Soluble in methanol	-
рКа	12.33 ± 0.20 (Predicted)	_
LogP	1.43 - 1.5	_

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of **ethyl mandelate**.



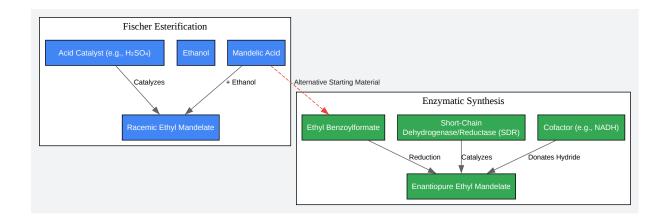
Spectroscopy Type	Key Information	Source(s)
¹H NMR	Spectra available, showing characteristic peaks for aromatic, methine, methylene, and methyl protons.	
¹³ C NMR	Spectrum data available for identifying unique carbon environments.	_
Mass Spectrometry	Electron ionization (EI) mass spectra are available, useful for determining molecular weight and fragmentation patterns.	
IR Spectroscopy	FTIR spectra available, showing characteristic absorptions for O-H, C-H (aromatic and aliphatic), and C=O ester bonds.	_
Raman Spectroscopy	Data available for vibrational mode analysis.	

Synthesis of Ethyl Mandelate

Ethyl mandelate is commonly synthesized via the esterification of mandelic acid or through enzymatic routes, which can offer high enantioselectivity.

Synthesis Pathways





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Caption: Key synthetic routes to **ethyl mandelate**.

Experimental Protocol: Fischer Esterification of Mandelic Acid

This protocol describes a representative method for synthesizing racemic **ethyl mandelate**.

Objective: To synthesize **ethyl mandelate** from mandelic acid and ethanol using an acid catalyst.

Materials:

- DL-Mandelic acid
- Absolute ethanol (200 proof)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃) solution



- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Diethyl ether or ethyl acetate
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, combine mandelic acid (e.g., 0.1 mol) and absolute ethanol (e.g., 100 mL).
- Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 2-3 mL) to the mixture.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
 Maintain reflux for 4-6 hours to drive the esterification to completion.
- Workup Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).
- Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification (Optional): The resulting crude ethyl mandelate can be further purified by vacuum distillation if necessary.



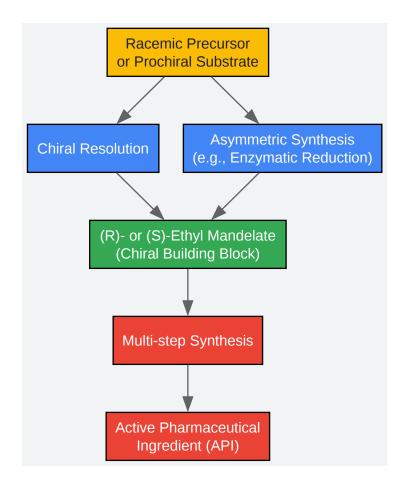
Characterization: Confirm the product's identity and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Role in Drug Development and Asymmetric Synthesis

Ethyl mandelate's significance in the pharmaceutical industry stems primarily from its nature as a chiral precursor.

- Chiral Building Block: Enantiomerically pure forms of ethyl mandelate, such as (R)-(-)-ethyl mandelate, are used as starting materials for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). This is critical for developing drugs with improved efficacy and reduced side effects.
- Chiral Resolution: It is effective in the chiral resolution of racemic mixtures, a process that separates enantiomers.
- Enzyme Substrate Studies: **Ethyl mandelate** and its parent acid are used as substrates to study the activity and mechanisms of enzymes like (S)-mandelate dehydrogenase.





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